2-Amino-4-[5-methyl-4-(morpholin-4-ylmethyl)thiophen-2-yl]-1-(5-methyl-1,2-oxazol-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-AMINO-1-(5-METHYL-1,2-OXAZOL-3-YL)-4-{5-METHYL-4-[(MORPHOLIN-4-YL)METHYL]THIOPHEN-2-YL}-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE is a complex organic compound that features a variety of functional groups, including an oxazole ring, a thiophene ring, and a quinoline core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-1-(5-METHYL-1,2-OXAZOL-3-YL)-4-{5-METHYL-4-[(MORPHOLIN-4-YL)METHYL]THIOPHEN-2-YL}-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE typically involves multi-step organic synthesis. The process begins with the preparation of the oxazole and thiophene intermediates, followed by their coupling with the quinoline core under specific reaction conditions. Common reagents used in these steps include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process and reduce waste .
Chemical Reactions Analysis
Types of Reactions
2-AMINO-1-(5-METHYL-1,2-OXAZOL-3-YL)-4-{5-METHYL-4-[(MORPHOLIN-4-YL)METHYL]THIOPHEN-2-YL}-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
2-AMINO-1-(5-METHYL-1,2-OXAZOL-3-YL)-4-{5-METHYL-4-[(MORPHOLIN-4-YL)METHYL]THIOPHEN-2-YL}-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-AMINO-1-(5-METHYL-1,2-OXAZOL-3-YL)-4-{5-METHYL-4-[(MORPHOLIN-4-YL)METHYL]THIOPHEN-2-YL}-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds containing the oxazole ring, such as aleglitazar and mubritinib, which have shown various biological activities.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid, known for their antimicrobial properties.
Quinoline Derivatives: Compounds such as chloroquine and quinine, widely used in medicinal chemistry for their antimalarial and other therapeutic effects.
Uniqueness
The uniqueness of 2-AMINO-1-(5-METHYL-1,2-OXAZOL-3-YL)-4-{5-METHYL-4-[(MORPHOLIN-4-YL)METHYL]THIOPHEN-2-YL}-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE lies in its multi-functional structure, which combines the properties of oxazole, thiophene, and quinoline rings. This structural complexity allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C24H27N5O3S |
---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
2-amino-4-[5-methyl-4-(morpholin-4-ylmethyl)thiophen-2-yl]-1-(5-methyl-1,2-oxazol-3-yl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C24H27N5O3S/c1-14-10-21(27-32-14)29-18-4-3-5-19(30)23(18)22(17(12-25)24(29)26)20-11-16(15(2)33-20)13-28-6-8-31-9-7-28/h10-11,22H,3-9,13,26H2,1-2H3 |
InChI Key |
FFNJKXMAJDHWGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)N2C3=C(C(C(=C2N)C#N)C4=CC(=C(S4)C)CN5CCOCC5)C(=O)CCC3 |
Origin of Product |
United States |
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